molecular formula C12H12N2O2 B1455895 Ethyl 2-(1,8-naphthyridin-2-yl)acetate CAS No. 339536-82-2

Ethyl 2-(1,8-naphthyridin-2-yl)acetate

Cat. No.: B1455895
CAS No.: 339536-82-2
M. Wt: 216.24 g/mol
InChI Key: CIZLORHQAYCNTB-UHFFFAOYSA-N
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Description

Ethyl 2-(1,8-naphthyridin-2-yl)acetate is an organic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine ring system substituted with an ethyl acetate group at the 2-position.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(1,8-naphthyridin-2-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions ultimately result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic processes can affect the compound’s bioavailability and activity, as well as its potential to produce metabolites with distinct biological properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,8-naphthyridin-2-yl)acetate typically involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired naphthyridine derivative in moderate to high yields (62-88%).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis of 1,8-naphthyridine derivatives generally involves similar catalytic processes, which can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,8-naphthyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the naphthyridine ring to dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Naphthyridine oxides.

    Reduction: Dihydro-naphthyridine derivatives.

    Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 2-(1,8-naphthyridin-2-yl)acetate can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern and the presence of the ethyl acetate group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(1,8-naphthyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-11(15)8-10-6-5-9-4-3-7-13-12(9)14-10/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZLORHQAYCNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734996
Record name Ethyl (1,8-naphthyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339536-82-2
Record name Ethyl (1,8-naphthyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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